molecular formula C11H9NO3 B3251525 3-Cyano-beta-oxo-benzenepropanoic acid methyl ester CAS No. 209731-74-8

3-Cyano-beta-oxo-benzenepropanoic acid methyl ester

Cat. No. B3251525
M. Wt: 203.19 g/mol
InChI Key: ZOAIIXLGOOLTPF-UHFFFAOYSA-N
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Patent
US09193710B2

Procedure details

Into a three-necked flask equipped with an argon inlet and a condenser were placed sodium hydride (60%, 689.5 mg, 17.23 mmol), dimethyl carbonate (1.55 g, 17.23 mmol) and 15 mL of toluene. The mixture was stirred under reflux and a solution of 3-acetylbenzonitrile (1.0 g, 6.19 mmol) in toluene (15 mL) was added drop wise. The reaction mixture was stirred at 100° C. for 2 h. The reaction mixture was monitored by LCMS and purified by column chromatography on silica gel eluted with 0-10% of ethyl acetate in petroleum ether to give the product (1.2 g, 86%).
Quantity
689.5 mg
Type
reactant
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
86%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3](=[O:8])([O:6][CH3:7])OC.[C:9]([C:12]1[CH:13]=[C:14]([CH:17]=[CH:18][CH:19]=1)[C:15]#[N:16])(=[O:11])[CH3:10]>C1(C)C=CC=CC=1>[C:15]([C:14]1[CH:13]=[C:12]([C:9](=[O:11])[CH2:10][C:3]([O:6][CH3:7])=[O:8])[CH:19]=[CH:18][CH:17]=1)#[N:16] |f:0.1|

Inputs

Step One
Name
Quantity
689.5 mg
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
1.55 g
Type
reactant
Smiles
C(OC)(OC)=O
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)C=1C=C(C#N)C=CC1
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a three-necked flask equipped with an argon inlet and a condenser
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 100° C. for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica gel
WASH
Type
WASH
Details
eluted with 0-10% of ethyl acetate in petroleum ether

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=C(C=CC1)C(CC(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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